molecular formula C21H14O7 B1330934 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione CAS No. 20982-41-6

3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione

Cat. No.: B1330934
CAS No.: 20982-41-6
M. Wt: 378.3 g/mol
InChI Key: HKHNHEFBYGYLQM-UHFFFAOYSA-N
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Description

3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione is a chemical compound known for its unique structural properties and versatile applications in scientific research This compound is part of the tetracene family, which is characterized by a linear arrangement of four benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Friedel-Crafts acylation of a tetracene derivative, followed by selective hydroxylation and methoxylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key factors in industrial production include the choice of solvents, reaction times, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione is utilized in several scientific research areas:

    Chemistry: As a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigating its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Exploring its pharmacological properties and potential therapeutic applications.

    Industry: Used in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism by which 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes, DNA, or cellular receptors, leading to changes in cellular processes. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-tetracenyl 2,3,6-trideoxy-3-{[4-ethoxy-4-(β-D-glucopyranuronosyloxy)butyl]amino}-α-L-xylo-hexopyranoside
  • (S)-3-Acetyl-3,4-dihydro-3,5,12-trihydroxy-10-methoxy-1,6,11(2H)-naphthacenetrione

Uniqueness

3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and applications that require precise chemical behavior.

Properties

IUPAC Name

3-acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O7/c1-8(22)9-6-11-14(12(23)7-9)20(26)17-16(19(11)25)18(24)10-4-3-5-13(28-2)15(10)21(17)27/h3-7,23-24,27H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHNHEFBYGYLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C(=C1)O)C(=O)C3=C(C4=C(C=CC=C4OC)C(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348238
Record name 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20982-41-6
Record name 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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